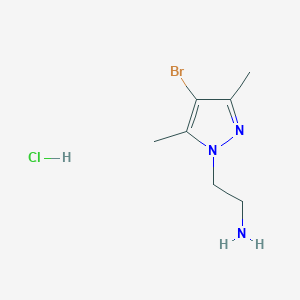

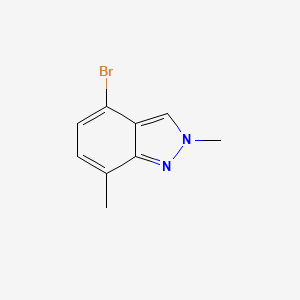

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride

Vue d'ensemble

Description

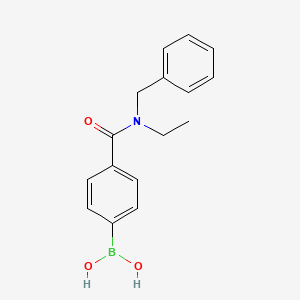

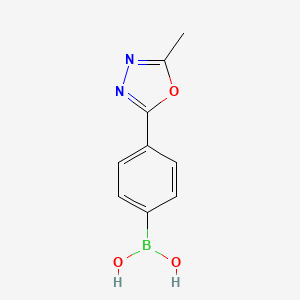

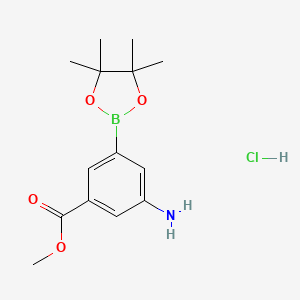

“2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride” is a chemical compound with the empirical formula C7H12BrN3 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives like “2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride” involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of “2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride” can be represented by the SMILES stringBrC1=C(C)N(CCN)N=C1C . This indicates that the molecule contains a bromine atom attached to a pyrazole ring, which is further connected to an ethanamine group.

Applications De Recherche Scientifique

Antileishmanial and Antimalarial Activities

Pyrazole derivatives, including the one , have shown promising results in the treatment of tropical diseases such as leishmaniasis and malaria. The compound’s efficacy against Leishmania aethiopica and Plasmodium berghei has been demonstrated through in vitro and in vivo studies . These findings suggest that it could be developed into a potent pharmacophore for creating safe and effective antileishmanial and antimalarial agents.

Molecular Docking Studies

The compound has been used in molecular docking studies to predict its interaction with biological targets. For instance, docking studies on Lm-PTR1 , complexed with Trimethoprim, have justified the compound’s antileishmanial activity . This application is crucial for rational drug design, allowing researchers to understand the molecular basis of drug-receptor interactions.

Synthesis of Bioactive Chemicals

Pyrazole derivatives serve as scaffolds in the synthesis of bioactive chemicals. They are frequently utilized in medicinal chemistry for the development of new drugs due to their diverse pharmacological effects . The compound can be used to synthesize novel entities with potential therapeutic benefits.

Agrochemistry Applications

In agrochemistry, pyrazole derivatives are used to create compounds that can function as herbicides, pesticides, and fungicides. Their versatility in chemical reactions makes them suitable candidates for developing new agrochemical agents .

Coordination Chemistry

The compound’s structural features make it an excellent candidate for forming complexes with various metals. These complexes can be studied for their potential applications in coordination chemistry, which includes catalysts and materials science .

Organometallic Chemistry

In organometallic chemistry, pyrazole derivatives are used to synthesize compounds that have metal-carbon bonds. These compounds are important for catalysis and the development of new materials with unique properties .

Propriétés

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN3.ClH/c1-5-7(8)6(2)11(10-5)4-3-9;/h3-4,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIQXYTWDIQTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCN)C)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-C]pyridin-3-amine](/img/structure/B1519955.png)

![3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1519973.png)